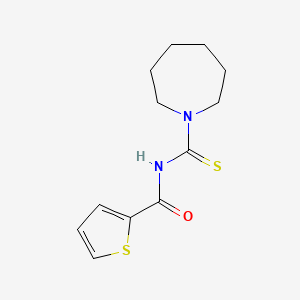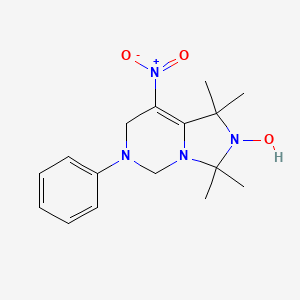
5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is known to have a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
Wirkmechanismus
The mechanism of action of 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide involves the inhibition of protein kinases. This compound binds to the ATP-binding site of these enzymes, preventing their activation and subsequent phosphorylation of downstream targets. This inhibition of protein kinases can lead to a variety of cellular effects, including changes in gene expression, cell cycle progression, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide are diverse and depend on the specific protein kinase that is inhibited. For example, inhibition of ERK1/2 can lead to decreased cell proliferation and increased apoptosis, while inhibition of JNK can lead to decreased inflammation and increased cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide in lab experiments is its specificity for protein kinases. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the specific roles of different protein kinases in cellular processes. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can make it expensive and difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the use of 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide in scientific research. One potential area of study is in the development of new cancer therapies. Since this compound has been shown to inhibit the activity of several protein kinases that are involved in cell proliferation and survival, it may be possible to use it as a targeted therapy for certain types of cancer. Another potential area of study is in the development of new treatments for inflammatory diseases. Since this compound has been shown to inhibit the activity of JNK, which is involved in inflammation, it may be possible to use it to treat conditions such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide is a valuable tool in scientific research due to its ability to inhibit protein kinases and its diverse biochemical and physiological effects. While there are some limitations to its use, its specificity and potential for targeted therapies make it an exciting area of study for future research.
Synthesemethoden
The synthesis of 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide involves a multi-step process that starts with the reaction of 5-methyl-3-isoxazolylamine with 2-chloroethanol. This reaction produces a hydroxyethyl derivative that is then reacted with thiophene-2-sulfonyl chloride to produce the final product. The yield of this synthesis method is typically around 50%.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenesulfonamide has been used in a variety of scientific research applications. One of its primary uses is as a tool for studying the role of protein kinases in various cellular processes. This compound has been shown to inhibit the activity of several protein kinases, including ERK1/2 and JNK, which are involved in cell proliferation and differentiation.
Eigenschaften
IUPAC Name |
5-bromo-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3S2/c1-5-4-7(10-14-5)11-16(12,13)8-3-2-6(9)15-8/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFXXAOWJPBNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5701196.png)


![methyl (3-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5701227.png)
![4-tert-butyl-N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5701234.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B5701242.png)
![4-methyl-1-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperidine](/img/structure/B5701248.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5701253.png)

![{[5-(4-bromophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5701286.png)
